Cereotagalol B

Description

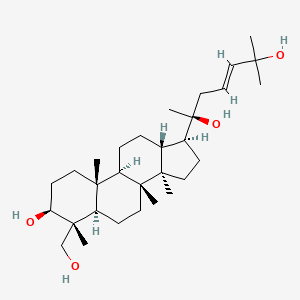

Cereotagalol B (20(S)-3β,20,25,28-tetrahydroxy triterpene-23-ene) is a novel dammarane-type triterpene lactone isolated from the hypocotyls and fruits of Ceriops tagal, a mangrove species native to Thailand . Structurally, it features hydroxyl groups at the 3β, 20, 25, and 28 positions, along with a double bond at C23. This compound was identified alongside two other new triterpenes—Cereotagaloperoxide and Cereotagalol A—and four known triterpene lactones (e.g., lupane and dammarane derivatives) through spectroscopic methods, including IR and NMR .

In bioactivity assays, this compound demonstrated inhibitory effects against human oral squamous cell carcinoma (HSC-3), breast cancer (MCF-7), and small cell lung cancer (NCI-H187) cell lines . While the exact mechanisms remain unelucidated, its structural features, particularly the hydroxylation pattern and double bond positioning, are hypothesized to influence its anticancer activity.

Properties

Molecular Formula |

C30H52O4 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(E,6S)-6-[(3S,4R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4-(hydroxymethyl)-4,8,10,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-3-ene-2,6-diol |

InChI |

InChI=1S/C30H52O4/c1-25(2,33)14-8-15-30(7,34)21-11-17-28(5)20(21)9-10-23-26(3)16-13-24(32)27(4,19-31)22(26)12-18-29(23,28)6/h8,14,20-24,31-34H,9-13,15-19H2,1-7H3/b14-8+/t20-,21+,22-,23-,24+,26+,27+,28-,29-,30+/m1/s1 |

InChI Key |

YBIYNGXSXBLTCS-UMJIPOFOSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O |

Canonical SMILES |

CC12CCC(C1CCC3C2(CCC4C3(CCC(C4(C)CO)O)C)C)C(C)(CC=CC(C)(C)O)O |

Synonyms |

cereotagalol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Cereotagalol B belongs to the dammarane triterpene family, sharing a tetracyclic skeleton with other isolates from Ceriops tagal. Key structural distinctions among related compounds include:

| Compound | Core Skeleton | Hydroxylation Positions | Double Bond Position | Unique Features |

|---|---|---|---|---|

| This compound | Dammarane | 3β, 20, 25, 28 | C23 | Tetrahydroxy substitution |

| Cereotagalol A | Dammarane | 3β, 20, 24, 28 | C25 | Tetrahydroxy substitution |

| Cereotagaloperoxide | Dammarane | 3β, 20 | C24 | 24-Peroxide group |

| Lupane triterpenes | Lupane | Variable | Variable | Pentacyclic structure |

| Dammarane triterpenes | Dammarane | Variable | Variable | Common in medicinal plants |

This compound and A differ primarily in hydroxylation (C25 vs. C24) and double bond positions (C23 vs. C25), while Cereotagaloperoxide is distinguished by a peroxide group at C24 . Known lupane and dammarane triterpenes exhibit broader structural variability but lack the specific hydroxylation patterns observed in this compound.

Bioactivity Comparison

All three novel compounds (this compound, A, and Cereotagaloperoxide) were tested against the same cancer cell lines, showing inhibitory activity. Structural features likely modulate bioactivity:

- Hydroxylation : The tetrahydroxy groups in this compound and A may enhance solubility or target binding compared to the dihydroxy-peroxide structure of Cereotagaloperoxide.

- Double Bonds : The C23 double bond in this compound versus C25 in Cereotagalol A could influence molecular rigidity and receptor interactions.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing studies to isolate and characterize Cereotagalol B?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility and relevance. For isolation, combine chromatographic techniques (e.g., HPLC, LC-MS) with spectroscopic methods (NMR, IR) for structural elucidation. Ensure replication of purification steps to confirm purity (>95%) . Experimental controls (e.g., negative controls for bioactivity assays) should align with the PICO framework (Population: plant extracts; Intervention: isolation protocols; Comparison: reference standards; Outcomes: yield, purity) .

Q. How should researchers address variability in bioassay results when testing this compound’s pharmacological activity?

- Answer : Standardize assay conditions (e.g., cell line passage number, solvent controls) and report statistical power calculations to account for biological variability. Use dose-response curves with IC₅₀/EC₅₀ values to quantify potency. Discrepancies in activity across assays (e.g., enzyme inhibition vs. cell viability) may reflect target selectivity or off-target effects, requiring orthogonal validation methods (e.g., siRNA knockdown) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue distribution. For example, if in vitro IC₅₀ is 10 µM but in vivo efficacy requires higher doses, evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use species-specific models to address interspecies variability . Conflicting data may also stem from differences in experimental endpoints (e.g., tumor shrinkage vs. biomarker modulation) .

Q. How can researchers optimize experimental design to study this compound’s mechanism of action (MoA)?

- Answer : Employ multi-omics integration (transcriptomics, proteomics) to identify pathways modulated by this compound. CRISPR-Cas9 screens or chemical proteomics can pinpoint direct targets. Validate findings using knock-in/knockout models and competitive binding assays. For reproducibility, document all parameters (e.g., exposure time, concentration gradients) and use blinded analysis to reduce bias .

Q. What criteria should guide the selection of preclinical models for this compound’s toxicity profiling?

- Answer : Prioritize models with translational relevance to human physiology (e.g., humanized mice, 3D organoids). Assess acute vs. chronic toxicity using OECD guidelines (e.g., repeated-dose 28-day studies). Include histopathological analysis and biomarker panels (e.g., ALT/AST for hepatotoxicity). Ethical review of animal protocols is mandatory, with justification for sample sizes .

Data Analysis & Reporting

Q. How should contradictory data from this compound’s dose-dependent effects be interpreted?

- Answer : Apply Bayesian statistical models to assess uncertainty in dose-response relationships. For example, biphasic effects (activation at low doses, inhibition at high doses) may indicate receptor heteromerization or off-target interactions. Use meta-analysis to compare findings across studies, highlighting variables like assay sensitivity or compound stability .

Q. What are best practices for documenting this compound’s structural characterization data?

- Answer : Provide raw spectral data (NMR, HRMS) in supplementary materials, annotated with key peaks (e.g., δ 7.2 ppm for aromatic protons). Include comparative tables for optical rotation, melting point, and reference standards. Disclose any computational refinements (e.g., DFT calculations for stereochemical assignment) to ensure transparency .

Ethical & Methodological Pitfalls

Q. What common pitfalls arise in synthesizing this compound analogs, and how can they be mitigated?

- Answer : Avoid overreliance on single synthetic routes (e.g., Friedel-Crafts alkylation) without exploring stereochemical alternatives. Use chiral chromatography or asymmetric catalysis to resolve enantiomers. Document failed attempts (e.g., polymerization side reactions) to guide future work. Peer review of synthetic protocols is critical to identify unstated assumptions .

Q. How can researchers ensure ethical rigor in sharing unpublished this compound data during collaborations?

- Answer : Establish data-sharing agreements outlining ownership, confidentiality, and attribution. Use secure platforms for raw data transfer and maintain audit trails. Disclose conflicts of interest (e.g., patent filings) in collaboration contracts. Institutional Review Board (IRB) approval is required for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.